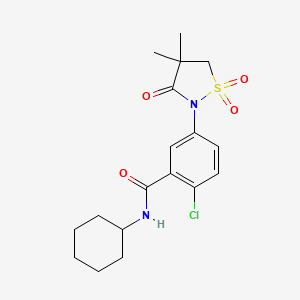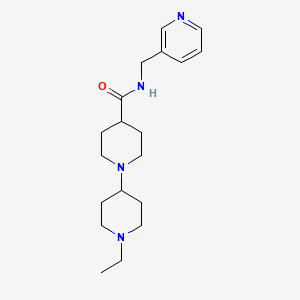![molecular formula C12H11BrN2O2S B5178865 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide, also known as ATB-346, is a novel compound that has gained attention in the field of drug development due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is designed to target inflammation without causing the gastrointestinal (GI) side effects that are commonly associated with traditional NSAIDs.
作用机制
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide is a prodrug that is activated by esterases in the body to release the active compound, H2S-donating naproxen. H2S is a gasotransmitter that has been shown to have anti-inflammatory and cytoprotective effects. The release of H2S from this compound is thought to contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, pain, and inflammation. Additionally, this compound has been shown to have a protective effect on the GI tract, which is a major advantage over traditional NSAIDs. This compound has also been shown to have a positive effect on bone healing in preclinical models of osteoporosis.
实验室实验的优点和局限性
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has several advantages over traditional NSAIDs in lab experiments. It has been shown to have a protective effect on the GI tract, which allows for longer-term studies without the need for frequent animal sacrifice. Additionally, this compound has been shown to have a positive effect on bone healing, which may be of interest to researchers studying bone diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into consideration.
未来方向
There are several potential future directions for research on 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide. One area of interest is the potential use of this compound in the treatment of osteoporosis. Preclinical studies have shown that this compound has a positive effect on bone healing, and further research is needed to determine its potential as a treatment for osteoporosis. Another area of interest is the potential use of this compound in the treatment of inflammatory bowel disease. Its protective effect on the GI tract may make it a promising candidate for this indication. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成方法
The synthesis of 3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide involves the reaction of 2-acetylthiophene with 3-cyanopyridine in the presence of a base to form 3-(2-acetylthienyl)-1-cyanopyridinium bromide. This compound is then reacted with hydroxylamine to form 3-(2-acetylthienyl)-1-hydroxypyridinium bromide. Finally, this compound is reacted with ethyl chloroformate to form this compound.
科学研究应用
3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, pain, and inflammation. Additionally, this compound has been shown to have a protective effect on the GI tract, which is a major advantage over traditional NSAIDs.
属性
IUPAC Name |
1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S.BrH/c13-12(16)9-3-1-5-14(7-9)8-10(15)11-4-2-6-17-11;/h1-7H,8H2,(H-,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPQVFJDGWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=CS2)C(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![3-(3-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5178790.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)

![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)

![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)

